molecular formula C9H18N2O5 B1286334 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate CAS No. 1177312-88-7

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate

Cat. No.: B1286334
CAS No.: 1177312-88-7
M. Wt: 234.25 g/mol
InChI Key: UDIVSKHPBZWGDL-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is a pyrrolidine-based compound featuring an aminomethyl substituent at the 3-position of the pyrrolidine ring and an ethanol-oxalate moiety at the 1-position. Pyrrolidine derivatives are widely explored in medicinal chemistry for their ability to interact with enzymes, receptors, and ion channels, particularly in neurological and oncological contexts .

Properties

IUPAC Name

2-[3-(aminomethyl)pyrrolidin-1-yl]ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.C2H2O4/c8-5-7-1-2-9(6-7)3-4-10;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVSKHPBZWGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CCO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate typically involves the reaction of 3-(aminomethyl)pyrrolidine with ethylene oxide, followed by the addition of oxalic acid to form the oxalate salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Synthesis and Properties

The synthesis of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate typically involves the reaction of 3-(aminomethyl)pyrrolidine with ethylene oxide, followed by the addition of oxalic acid to form the oxalate salt. Common reaction conditions include moderate temperatures (25-50°C) and the use of solvents such as ethanol or methanol, often aided by acidic or basic catalysts .

Chemistry

In the field of chemistry, 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with potentially interesting properties.

Biology

Biologically, this compound is studied for its effects on cellular processes and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Research has focused on its potential role in neuropharmacology due to its structural similarity to neurotransmitter precursors.

Medicine

In medicinal chemistry, 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is investigated for its therapeutic properties. Preliminary studies suggest it may have applications in treating neurological disorders, though more research is needed to fully understand its mechanisms and efficacy.

Industry

The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various formulations and as an intermediate in synthetic pathways.

Similar Compounds

Compound Properties/Applications
2-Aminopyrimidine Derivatives Known for antitrypanosomal and antiplasmodial activities
Pyrrolidine Derivatives Widely used in drug discovery for versatile biological activities

Uniqueness

What distinguishes 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate from similar compounds is its unique combination of a pyrrolidine ring and an ethanolamine moiety. This structure imparts distinct chemical and biological properties, enhancing its value in research applications.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Kinase Inhibition

The European Patent Bulletin (2024) describes 5-(2-(2,5-difluorophenyl)pyrrolidin-1-YL)-3-(1H-pyrazol-1-YL)pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors for cancer therapy . While these compounds share the pyrrolidine scaffold with the target molecule, key differences include:

  • Substituent Diversity: The patent compounds incorporate pyrazolo-pyrimidine and difluorophenyl groups, which enhance kinase binding affinity. In contrast, 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate lacks aromatic heterocycles but includes an ethanol-oxalate group, likely favoring solubility over direct kinase inhibition.

GPCR/Ion Channel Modulators

The G Protein-Coupled Receptor and Ion Channel Guide (2011) highlights ligands like Calhex-231 and calindol, which feature indole and naphthyl groups linked to aminomethyl-pyrrolidine derivatives . Comparative analysis:

Property 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate Calhex-231
Core Structure Pyrrolidine-ethanol-oxalate Indole-pyrrolidine-naphthyl
Functional Groups Oxalate salt, aminomethyl Naphthylethyl, uncharged amine
Target Relevance Potential GPCR/ion channel modulation (hypothesized) Calcium-sensing receptor antagonist
Solubility High (due to oxalate) Moderate (lipophilic groups)

The ethanol-oxalate group in the target compound may improve aqueous solubility compared to Calhex-231, which relies on hydrophobic interactions for receptor binding.

Research Findings and Hypotheses

Physicochemical Properties

  • logP : Estimated to be lower than analogues like Calhex-231 due to oxalate’s polar nature.
  • Stability : Oxalate salts generally exhibit better thermal and hydrolytic stability than free bases.

Biological Activity

2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring and an oxalate moiety, suggests potential biological activities that warrant detailed investigation. This article compiles findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate can be represented as follows:

C7H14N2O4\text{C}_7\text{H}_{14}\text{N}_2\text{O}_4

This compound features an aminomethyl group attached to a pyrrolidine ring, which is further linked to an ethanol unit and forms an oxalate salt. The presence of these functional groups is crucial for its biological interactions.

The biological activity of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions, potentially acting as inhibitors or activators in various biochemical pathways.

Target Interactions

  • Enzyme Modulation : The compound may influence enzyme-substrate interactions, particularly in metabolic pathways involving amino acids and neurotransmitters.
  • Receptor Binding : It has been suggested that the compound could act as a ligand for certain receptors, impacting signal transduction processes.

Pharmacological Effects

The pharmacological profile of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate includes potential anti-inflammatory and analgesic properties. Preliminary studies indicate that derivatives of this compound may exhibit activity against pain pathways, making them candidates for further development in pain management therapies .

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological aspects is crucial. Initial assessments suggest that the compound's oxalate component may pose risks related to kidney function, particularly in individuals predisposed to oxalate-related disorders such as nephrolithiasis (kidney stones) .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate:

  • Study on Pain Modulation : A study demonstrated that similar pyrrolidine derivatives significantly reduced pain responses in animal models, suggesting that 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate may have comparable effects .
  • Oxalate Dynamics : Research on dietary oxalates indicates that compounds containing oxalate can lead to crystalluria and subsequent kidney stone formation, emphasizing the need for careful evaluation of dosage and administration routes .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalatePain modulation
Pyrrolidine derivativesAnti-inflammatory
Oxalic acid derivativesNephrotoxicity risk

Q & A

Basic: What are the common synthetic routes for 2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. A common approach includes:

  • Step 1: Alkylation or reductive amination of pyrrolidine to introduce the aminomethyl group. Ethanol is often used as a solvent, and piperidine may act as a base or catalyst .
  • Step 2: Hydroxyl group introduction via nucleophilic substitution or oxidation. For example, ethanol-mediated reactions at 0–5°C for 2 hours are reported for similar compounds to control exothermic side reactions .
  • Step 3: Salt formation (oxalate) using oxalic acid in polar solvents like ethanol.

Optimization factors:

  • Temperature control (e.g., 0–5°C for intermediates prone to decomposition).
  • Catalyst selection (piperidine enhances reaction rates in ethanol-based systems) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often arise from:

  • Variability in assay conditions (e.g., buffer pH, cell lines). For instance, ammonium acetate buffer (pH 6.5) is critical for maintaining compound stability during HPLC-based assays .
  • Structural analogs : Bioactivity may differ due to minor modifications in the pyrrolidine or oxadiazole moieties. Compare data with structurally similar compounds (e.g., pyrazolo-pyrimidinyl derivatives) .
    Methodological resolution:
  • Dose-response standardization : Use consistent molar concentrations across studies.
  • Orthogonal assays : Validate results with both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Answer:

  • HPLC : Utilize a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient. Retention time and peak symmetry indicate purity .
  • Mass spectrometry (MS) : Confirm molecular weight ([M+H]+ ion for protonated form).
  • NMR : Key signals include pyrrolidine ring protons (δ 2.5–3.5 ppm) and oxalate carbonyl carbons (δ 165–170 ppm) .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically studied?

Answer:
Design a forced degradation study :

  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal stability : Heat samples at 40–80°C and analyze for oxalate dissociation using TGA/DSC.
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products with LC-MS .

Basic: What preliminary biological screening assays are suitable for evaluating this compound?

Answer:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .

Advanced: What strategies can improve the compound’s selectivity in targeting specific enzymes or receptors?

Answer:

  • Structure-activity relationship (SAR) studies : Modify the aminomethyl group or ethanol linker. For example, replacing pyrrolidine with piperidine alters steric and electronic properties .
  • Molecular dynamics simulations : Predict binding affinity to target vs. off-target sites (e.g., ATP-binding pockets in kinases) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance target-specific activation .

Basic: How should researchers handle solubility challenges during in vitro assays?

Answer:

  • Solvent selection : Use DMSO for stock solutions (≤1% final concentration to avoid cytotoxicity).
  • Buffer compatibility : Dilute in PBS or HEPES (pH 7.4) with surfactants (e.g., 0.1% Tween-80) .
  • Sonication : Briefly sonicate suspensions to disperse aggregates.

Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC-based quantification to track protein expression changes.
  • Metabolic profiling : NMR-based metabolomics to assess TCA cycle disruption (linked to oxalate moiety) .

Basic: How can residual solvents be quantified during synthesis, and what are acceptable limits?

Answer:

  • GC-MS : Headspace analysis for volatile solvents (e.g., ethanol, DCM).
  • Acceptable limits : Follow ICH Q3C guidelines (e.g., ethanol ≤5000 ppm) .

Advanced: What computational tools are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
  • Molecular docking : AutoDock Vina for binding affinity simulations with target proteins (e.g., kinases) .
  • MD simulations : GROMACS for assessing membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.